N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule of interest falls within a category of compounds known for their varied pharmacological activities. Compounds with similar structural features have been synthesized and evaluated for their biological activities, including antihypertensive agents and potential anticancer properties. The structure of the molecule suggests potential interactions with biological receptors, hinting at its pharmacological relevance.
Synthesis Analysis
Synthesis of similar compounds involves multi-step chemical reactions, starting from basic building blocks like alkylpiperidin and acetamidophenyl derivatives. The synthesis process might include the formation of amide bonds, ring closure reactions, and the introduction of specific functional groups to achieve the desired molecular structure. For instance, compounds with antihypertensive properties were synthesized through careful selection of substituents on the piperidine ring, demonstrating the importance of structural features for biological activity (Watanuki et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. These studies reveal the presence of isomeric forms and provide insights into the electronic and spatial configuration of the molecule, crucial for understanding its chemical behavior and interaction with biological targets. For example, the analysis of N-acyl derivatives provided insights into their conformational preferences and structural stability (Manimekalai & Sivakumar, 2010).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be influenced by the presence of functional groups like amides, oxalamides, and acetamides. These functional groups participate in various chemical reactions, including hydrolysis, oxidation, and rearrangement reactions, which can be utilized to modify the molecular structure or to enhance specific properties. A novel synthetic approach developed by Mamedov et al. (2016) for the synthesis of related oxalamides showcases the molecule's versatility in chemical transformations (Mamedov et al., 2016).
Scientific Research Applications
Blockade of Orexin-1 Receptors
Research on orexins, peptides produced by lateral hypothalamic neurons, has shown their role in the maintenance of wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. Pharmacological blockade of these receptors by specific antagonists has been demonstrated to promote sleep in animals, indicating potential applications in sleep disorders research (Dugovic et al., 2009).
Synthesis and Biological Evaluation
A study on novel diphenyl ethers and their evaluation against various cell lines reveals the synthesis of compounds with moderate activity against cancer cell lines, suggesting their application in anticancer research (Khade et al., 2019).
Copper-Catalyzed Coupling Reactions
Copper-catalyzed Goldberg amidation utilizing Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide demonstrates efficient catalysis for the formation of amides, indicating its utility in organic synthesis and potential pharmaceutical applications (De et al., 2017).
Novel Acid-Catalyzed Rearrangement
The development of a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides through the novel rearrangement of oxiranes highlights advancements in synthetic organic chemistry, providing new pathways for chemical synthesis (Mamedov et al., 2016).
Anticonvulsant Activity of Derivatives
The design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives for anticonvulsant applications demonstrate the potential of these compounds in therapeutic research, particularly in the treatment of seizure disorders (Nikalje et al., 2012).
Antioxidant Activity
Research on novel coordination complexes constructed from pyrazole-acetamide derivatives, including their synthesis, characterization, and evaluation of antioxidant activity, presents potential applications in the development of antioxidant agents (Chkirate et al., 2019).
Safety And Hazards
No safety or hazard information is available in the retrieved data. Researchers and practitioners should exercise caution and follow standard safety protocols when handling this compound.
Future Directions
Given its potential applications, future research could focus on:
- Investigating its pharmacological activity and potential therapeutic uses.
- Assessing its stability under various conditions.
- Exploring its interactions with biological systems.
Please note that this analysis is based on the available information, and further scientific investigation is essential to fully understand the compound’s properties and potential applications. 🌟
properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-13(2)23-10-8-15(9-11-23)12-20-18(25)19(26)22-17-6-4-16(5-7-17)21-14(3)24/h4-7,13,15H,8-12H2,1-3H3,(H,20,25)(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLLJSFANCUZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.